1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a 4-chloro-2-nitrophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Nitration: The starting material, 4-chlorophenyl, undergoes nitration to introduce a nitro group at the ortho position.
Cyclization: The nitrated compound is then subjected to cyclization with hydrazine to form the pyrazole ring.
Carboxylation: Finally, the pyrazole derivative is carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
- Oxidation
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O4/c11-7-1-2-8(9(3-7)14(17)18)13-5-6(4-12-13)10(15)16/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDFEZAJYYAQIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])N2C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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